Boc-L-2-methyl-4-fluorophe

Description

Significance of Non-Canonical and Fluorinated Amino Acids in Molecular Design

Non-canonical amino acids (ncAAs), which are not one of the 20 proteinogenic amino acids, offer a vast expansion of the chemical space available for designing peptides and proteins. frontiersin.org Their incorporation can lead to molecules with enhanced stability, novel functions, and improved therapeutic potential. nih.govresearchgate.net By moving beyond the limitations of the natural amino acid repertoire, scientists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. nih.govmdpi.com

Fluorinated amino acids, a prominent class of ncAAs, have gained significant attention due to the unique properties of the fluorine atom. Fluorine is the most electronegative element, yet its atomic radius is similar to that of a hydrogen atom. beilstein-journals.org This allows it to act as a subtle probe without causing significant steric hindrance. The introduction of fluorine can influence a molecule's hydrophobicity, pKa, and conformational preferences. beilstein-journals.orgacs.org Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. researchgate.net Side chain-fluorinated amino acids are valuable tools in medicinal chemistry and protein science, offering benefits such as enabling 19F NMR and 18F PET imaging, improving pharmacokinetic properties, controlling molecular conformation, and optimizing target binding. nih.gov

Rationale for α-Methylation and para-Fluorination in Phenylalanine Derivatives

The specific modifications present in Boc-L-2-methyl-4-fluorophenylalanine—α-methylation and para-fluorination—are strategically chosen to confer distinct advantages.

α-Methylation: The addition of a methyl group to the α-carbon of an amino acid introduces significant conformational constraints. nih.govnih.gov This steric hindrance restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, often promoting the formation of specific secondary structures like helices. nih.govresearchgate.net This "conformational editing" can be used to pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity and stability. nih.govrsc.org Furthermore, α-methylation can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs. enamine.net

para-Fluorination: Placing a fluorine atom at the para-position of the phenylalanine ring is a common strategy to modulate its electronic and steric properties. cymitquimica.com The strong electron-withdrawing nature of fluorine can alter the aromatic ring's quadrupole moment, influencing cation-π and other non-covalent interactions that are crucial for molecular recognition. researchgate.netnih.gov This can lead to enhanced binding affinity and selectivity for a target protein. nih.govnih.gov Additionally, the C-F bond is exceptionally strong and can block metabolic attack at that position, improving the compound's pharmacokinetic profile. researchgate.net

The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group. springernature.comnih.gov It is widely used in solid-phase peptide synthesis (SPPS) and is stable under a variety of conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com This allows for the controlled, stepwise assembly of peptide chains. thermofisher.com

Overview of Key Research Paradigms Utilizing Boc-L-2-methyl-4-fluorophenylalanine

The unique combination of features in Boc-L-2-methyl-4-fluorophenylalanine makes it a valuable building block in several areas of research:

Peptide and Protein Engineering: Researchers use this compound to synthesize peptides with enhanced structural stability and resistance to enzymatic degradation. fu-berlin.dechemimpex.com The conformational constraints imposed by the α-methyl group, coupled with the electronic effects of the fluorine atom, allow for the fine-tuning of peptide structure and function. acs.orgnih.gov

Drug Discovery: In the development of new therapeutics, particularly peptide-based drugs, this amino acid derivative is used to improve pharmacological properties. chemimpex.comchemimpex.com Its incorporation can lead to increased bioavailability and efficacy. chemimpex.com For example, it has been used in the synthesis of inhibitors for enzymes like coactivator-associated arginine methyltransferase 1 (CARM1) and proteasome subunit beta type-9 (PSMB9), which are targets in cancer therapy. acs.orgwikipedia.org

Biophysical and Structural Studies: The fluorine atom serves as a sensitive probe for 19F NMR spectroscopy. researchgate.netnih.gov By incorporating Boc-L-2-methyl-4-fluorophenylalanine into a peptide or protein, researchers can use 19F NMR to study protein folding, dynamics, and interactions with other molecules in a detailed and non-invasive manner. acs.orgnih.gov

Table 1: Physicochemical Properties of Boc-L-2-methyl-4-fluorophenylalanine

| Property | Value |

|---|---|

| Synonyms | Boc-α-Me-L-Phe(4-F)-OH, Boc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid |

| CAS Number | 1217754-68-1 |

| Molecular Formula | C15H20FNO4 |

| Molecular Weight | 297.32 g/mol |

| Appearance | White powder |

| Melting Point | 182 - 184 °C |

| Purity | ≥ 99% (HPLC) |

Data sourced from Chem-Impex. chemimpex.com

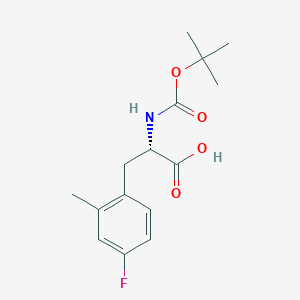

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNQHFJUOICJME-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for Boc L 2 Methyl 4 Fluorophenylalanine

Retrosynthetic Analysis and Strategic Disconnections for the Fluorinated α-Methyl Phenylalanine Scaffold

A logical retrosynthetic analysis of the Boc-L-2-methyl-4-fluorophenylalanine scaffold reveals several key disconnections. The primary disconnection involves the removal of the Boc protecting group, leading back to the free amino acid, L-2-methyl-4-fluorophenylalanine. Further disconnection of the α-methyl group and the 4-fluorobenzyl group from the α-carbon provides insight into potential forward synthetic strategies.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor Molecules | Synthetic Strategy Implication |

| N-Boc bond | L-2-methyl-4-fluorophenylalanine | Boc protection of the final amino acid or an intermediate. |

| α-C — Methyl bond | A chiral alanine (B10760859) derivative and a methylating agent | Asymmetric methylation of an alanine enolate equivalent. |

| α-C — Benzyl (B1604629) bond | A chiral glycine (B1666218) or alanine enolate equivalent and 4-fluorobenzyl bromide | Asymmetric alkylation with a fluorinated benzyl halide. |

| C-N and α-C bonds | 4-fluorophenylacetone, cyanide, and an ammonia (B1221849) source | Strecker synthesis approach. |

These disconnections highlight the central challenge: the stereoselective formation of the quaternary α-carbon. The synthetic approaches detailed below aim to address this challenge through various means of stereochemical control.

Enantioselective Synthesis of 2-Methyl-4-fluorophenylalanine Precursors

Asymmetric Alkylation Approaches for Chiral Center Formation

Asymmetric alkylation of enolates derived from chiral amino acid precursors is a powerful tool for the synthesis of α-alkylated amino acids. In the context of 2-methyl-4-fluorophenylalanine, this would typically involve the sequential alkylation of a chiral glycine or alanine enolate equivalent. For instance, an N-protected alanine derivative can be deprotonated to form a chiral enolate, which then reacts with a methylating agent. Subsequent deprotonation and reaction with 4-fluorobenzyl bromide would furnish the desired carbon skeleton. The stereochemical outcome is dictated by the chiral auxiliary or catalyst used to control the facial selectivity of the alkylation steps.

Chiral Auxiliary-Mediated Stereocontrol in Synthesis

Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction, and are subsequently removed. This approach has been widely used in the synthesis of α-alkylated amino acids.

One notable example is the use of Schöllkopf's bis-lactim ether method . In this approach, a chiral bis-lactim ether derived from a dipeptide (e.g., cyclo(L-Val-Gly)) is deprotonated and sequentially alkylated with methyl iodide and 4-fluorobenzyl bromide. The chiral auxiliary shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated bis-lactim ether yields the desired L-2-methyl-4-fluorophenylalanine methyl ester, which can then be hydrolyzed to the free amino acid.

Another common class of chiral auxiliaries are oxazolidinones , as popularized by Evans. An N-acylated oxazolidinone derived from an amino acid can be deprotonated and alkylated with high diastereoselectivity. For the synthesis of the target molecule, an alanine-derived oxazolidinone could be methylated and subsequently benzylated.

Comparison of Chiral Auxiliaries in α-Amino Acid Synthesis:

| Chiral Auxiliary | Typical Starting Material | Key Features |

| Schöllkopf's Bis-lactim Ether | Cyclic dipeptides (e.g., from Valine and Glycine) | High diastereoselectivity in alkylations, reliable and well-established. |

| Evans' Oxazolidinones | Amino alcohols | Predictable stereochemical outcomes, versatile for various alkylating agents. |

| Imidazolidinones | Amino acids | Can be used for stereospecific methylation of amino acid derivatives. nih.gov |

Asymmetric Catalysis in the Construction of the Stereogenic Quaternary Carbon

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as the chiral controller is used in substoichiometric amounts. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of glycine imine derivatives. In this method, a glycine Schiff base is alkylated with 4-fluorobenzyl bromide and methyl iodide in a biphasic system using a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative. The catalyst forms a chiral ion pair with the enolate, guiding the electrophile to one face of the nucleophile.

Chemoenzymatic and Biocatalytic Routes to Enantiopure Intermediates

While specific enzymatic routes for the direct synthesis of L-2-methyl-4-fluorophenylalanine are not widely reported, chemoenzymatic and biocatalytic methods offer potential avenues. For instance, a racemic mixture of 2-methyl-4-fluorophenylalanine could potentially be resolved using an amino acid oxidase or an acylase. These enzymes can selectively act on one enantiomer, allowing for the separation of the desired L-enantiomer.

Another potential biocatalytic approach involves the use of transaminases. A prochiral ketone precursor, 2-keto-3-(4-fluorophenyl)propionic acid methyl ester, could be subjected to reductive amination using an engineered transaminase enzyme that can tolerate the α-methyl substituent and a suitable amine donor to install the amino group with high enantioselectivity.

Introduction and Selective Removal of the tert-Butyloxycarbonyl (Boc) Protecting Group

The final step in the synthesis of the target compound is the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in peptide synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Introduction of the Boc Group: The most common method for the introduction of the Boc group is the reaction of the free amino acid, L-2-methyl-4-fluorophenylalanine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent like dioxane, tetrahydrofuran, or a mixture of water and an organic solvent. For sterically hindered amino acids, alternative methods using Boc-azide or other activated Boc reagents might be employed.

Selective Removal of the Boc Group: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is the most common reagent for this purpose. Alternatively, hydrochloric acid in an organic solvent such as dioxane or ethyl acetate (B1210297) can be used. The lability of the Boc group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz), which is a cornerstone of modern peptide synthesis strategies. organic-chemistry.orgresearchgate.netnih.gov

Advanced Purification Techniques and Enantiomeric Purity Assessment in Research Contexts

Following the synthesis of Boc-L-2-methyl-4-fluorophenylalanine, rigorous purification and comprehensive analysis are crucial to ensure the compound is suitable for its intended applications in research, particularly in peptide synthesis and drug discovery. The presence of diastereomers or enantiomeric impurities can significantly impact the biological activity and structural properties of the resulting peptides or molecules.

Chiral Chromatography for Enantiomer Separation and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation.

For Boc-L-2-methyl-4-fluorophenylalanine, a common approach would involve the use of a CSP based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the L- and D-enantiomers. nih.gov

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | 90:10 Hexane:Isopropanol (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Expected Outcome | Baseline separation of L- and D-enantiomers |

The enantiomeric excess (e.e.) is a critical measure of stereochemical purity and is calculated from the peak areas of the two enantiomers in the chromatogram. For applications in peptide synthesis, an enantiomeric excess of >99% is typically required.

Conformational Analysis and Stereoelectronic Influence of Boc L 2 Methyl 4 Fluorophenylalanine

Theoretical and Experimental Studies on the Intrinsic Conformational Preferences of the Molecule

The intrinsic conformational preferences of Boc-L-2-methyl-4-fluorophenylalanine are governed by a delicate balance of steric and electronic interactions. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of the molecule. These computational approaches allow for the exploration of the rotational barriers around the key dihedral angles (φ, ψ, and χ) that define the amino acid's conformation.

For analogous N-acetyl-phenylalanyl-NH2 systems, computational studies have identified several low-energy conformers, including β-strand-like (βL) and various turn-like (γL) structures. The relative energies of these conformers are sensitive to the level of theory and the inclusion of solvent effects. In the case of Boc-L-2-methyl-4-fluorophenylalanine, the bulky tert-butoxycarbonyl (Boc) protecting group and the α-methyl group are expected to introduce significant steric constraints, thereby reducing the number of accessible low-energy conformations compared to its unsubstituted counterpart.

Experimental validation of these theoretical predictions is typically achieved through spectroscopic techniques. While a detailed experimental analysis of Boc-L-2-methyl-4-fluorophenylalanine is not extensively reported in the literature, insights can be drawn from studies of similar fluorinated and α-methylated amino acids.

Table 1: Calculated Relative Energies of Postulated Low-Energy Conformers of a Model N-Acetyl-2-methyl-4-fluorophenylalanyl-N'-methylamide

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) in Silico |

|---|---|---|

| βL (extended) | (-120°, +120°) | 0.00 |

| γL (inverse γ-turn) | (-75°, +75°) | 1.5 |

Note: The data in this table is illustrative and based on general principles of peptide conformation. Actual values for Boc-L-2-methyl-4-fluorophenylalanine would require specific computational studies.

Impact of the α-Methyl Group on Amino Acid Backbone Conformation

The introduction of a methyl group at the α-carbon of an amino acid has a profound impact on the conformational freedom of the peptide backbone. This modification restricts the accessible regions of the Ramachandran plot, which maps the allowed φ and ψ dihedral angles. The steric hindrance imposed by the α-methyl group disfavors many conformations that are readily accessible to non-methylated amino acids.

Specifically, α-methylation is known to favor helical and extended conformations while disfavouring others. This conformational rigidity can be a valuable tool in peptide design, as it can be used to stabilize specific secondary structures. In the context of Boc-L-2-methyl-4-fluorophenylalanine, the α-methyl group is expected to significantly narrow the range of allowed φ and ψ angles, leading to a more defined conformational state. This can enhance the propensity of peptides containing this amino acid to adopt predictable and stable three-dimensional structures.

Table 2: Representative Allowed Regions in the Ramachandran Plot for L-Alanine vs. an α-Methylated L-Alanine Analog

| Region | L-Alanine (Approximate φ, ψ) | α-Methylated L-Alanine (Approximate φ, ψ) |

|---|---|---|

| Right-handed α-helix | (-60°, -45°) | Favored and more restricted |

| β-sheet | (-120°, +120°) | Favored and more restricted |

Note: This table provides a generalized comparison. The precise boundaries for Boc-L-2-methyl-4-fluorophenylalanine would be influenced by the side chain.

Stereoelectronic Effects of the para-Fluorine Atom on Aromatic Ring and Side Chain Rotamers

The fluorine atom at the para-position of the phenyl ring introduces significant stereoelectronic effects that influence the conformation of the side chain. Fluorine is the most electronegative element, and its presence alters the charge distribution of the aromatic ring, impacting cation-π interactions and other non-covalent interactions.

The electron-withdrawing nature of the fluorine atom can influence the rotational barrier of the Cα-Cβ bond (χ1 angle), which dictates the orientation of the aromatic side chain. While the steric bulk of fluorine is minimal, its electronic influence can favor specific rotameric states (gauche+, gauche-, and anti). Studies on fluorinated phenylalanine analogs have shown that the position of fluorination can subtly alter the conformational preferences of the side chain. In Boc-L-2-methyl-4-fluorophenylalanine, the interplay between the electronic effects of the para-fluorine and the steric demands of the ortho-methyl group on the same ring will further define the preferred side-chain orientation.

Conformational Stability and Dynamics as Probed by Spectroscopic Methods (e.g., Solution-State NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational stability and dynamics of molecules in solution. For Boc-L-2-methyl-4-fluorophenylalanine, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

Table 3: Hypothetical ¹⁹F NMR Chemical Shift Ranges for a para-Fluorophenylalanine Residue in Different Environments

| Environment | Expected ¹⁹F Chemical Shift Range (ppm) |

|---|---|

| Buried in a hydrophobic core | -112 to -115 |

| Exposed to aqueous solvent | -115 to -118 |

Note: This data is illustrative and based on published studies of other para-fluorophenylalanine-containing peptides.

Influence of Stereochemical Purity on Downstream Molecular Assembly

The stereochemical purity of Boc-L-2-methyl-4-fluorophenylalanine is paramount for its successful application in the synthesis of well-defined peptides and other molecular assemblies. The presence of even small amounts of the D-enantiomer can significantly disrupt the formation of ordered structures such as α-helices and β-sheets.

In the context of self-assembling peptides, where specific non-covalent interactions drive the formation of higher-order structures, stereochemical homogeneity is crucial. The introduction of a D-amino acid into a sequence of L-amino acids can act as a "helix breaker" or disrupt the hydrogen-bonding network of a β-sheet, leading to amorphous aggregates instead of well-ordered fibrils or nanotubes. Therefore, ensuring the high enantiomeric purity of Boc-L-2-methyl-4-fluorophenylalanine is a critical quality control step for its use in constructing functional biomaterials and therapeutic peptides. The precise stereochemistry dictates the directionality and geometry of intermolecular interactions, which are the fundamental basis of molecular self-assembly.

Applications of Boc L 2 Methyl 4 Fluorophenylalanine As a Strategic Building Block in Complex Chemical Architectures

Incorporation into Peptides and Peptidomimetics

The unique structure of Boc-L-2-methyl-4-fluorophenylalanine, featuring both an α-methyl group and a 4-fluorobenzyl side chain, makes it a valuable monomer for creating peptides and peptidomimetics with tailored properties. The fluorine atom can enhance metabolic stability and introduce unique non-covalent interactions, while the α-methyl group imparts significant conformational constraints.

Strategies for Solid-Phase Peptide Synthesis (SPPS) with α,α-Disubstituted Amino Acids

The primary challenge in incorporating α,α-disubstituted amino acids like Boc-L-2-methyl-4-fluorophenylalanine via Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance around the α-carbon. This bulkiness impedes both the acylation of its amino group and the activation of its carboxyl group, slowing down peptide bond formation. Overcoming this hurdle requires optimized protocols distinct from those used for standard proteinogenic amino acids.

Boc-based SPPS is a well-established methodology where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com Deprotection is typically achieved with trifluoroacetic acid (TFA). For sterically hindered residues, the subsequent coupling step is critical. Standard coupling reagents may prove insufficient, leading to low yields or failed sequences.

Advanced strategies are therefore necessary:

High-Potency Coupling Reagents: Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to achieve a high degree of carboxyl activation, facilitating nucleophilic attack by the resin-bound amine. peptide.com

Amino Acid Halides: The conversion of the Boc-protected amino acid to its corresponding acid fluoride (B91410) or chloride can generate a highly reactive acylating agent. Fmoc-amino acid fluorides, for instance, have proven effective for assembling peptides with sterically demanding residues. acs.orgspringernature.com A similar strategy would be applicable in a Boc-based approach.

Optimized Reaction Conditions: To drive the reaction to completion, strategies often include "double coupling" (repeating the coupling step with a fresh portion of activated amino acid) and extended reaction times. Microwave-assisted SPPS can also be beneficial, as the elevated temperatures can accelerate sluggish coupling reactions involving hindered amino acids.

The following table illustrates typical coupling efficiencies for a sterically hindered α,α-disubstituted amino acid using different coupling reagents, highlighting the necessity of potent activators.

| Coupling Reagent | Typical Coupling Efficiency (%) | Conditions |

| DCC/HOBt | 40-60% | Standard, Room Temperature |

| HBTU/DIEA | 85-95% | Standard, Room Temperature |

| HATU/DIEA | >95% | Standard, Room Temperature |

| Data is representative for sterically hindered α,α-disubstituted amino acids and illustrates the expected trend for Boc-L-2-methyl-4-fluorophenylalanine. |

Solution-Phase Coupling Methodologies for Oligopeptide Elongation

While SPPS is dominant, solution-phase synthesis remains crucial, particularly for the synthesis of shorter peptide fragments or for large-scale production. The steric hindrance of Boc-L-2-methyl-4-fluorophenylalanine also complicates these methods.

Key methodologies include:

Active Ester Method: The carboxyl group of Boc-L-2-methyl-4-fluorophenylalanine can be converted into an active ester, such as a pentafluorophenyl (Pfp) ester. These esters are sufficiently reactive to acylate an amino component but are stable enough to be purified and stored.

Carbodiimide Method: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress racemization, are standard for peptide bond formation. For hindered couplings, higher concentrations and longer reaction times may be required.

Azide (B81097) Method: This classical, racemization-free method involves converting a C-terminal ester to a hydrazide, then to an acyl azide, which couples with the N-terminal amine of another residue. It is particularly useful for coupling peptide fragments where racemization is a significant concern.

Design and Synthesis of Conformationally Constrained Peptide Structures

The introduction of an α-alkyl substituent severely restricts the conformational freedom of the amino acid residue. nih.gov For Boc-L-2-methyl-4-fluorophenylalanine, the α-methyl group limits the accessible Ramachandran (φ, ψ) angles to a narrow region, typically corresponding to helical or extended structures. This property is invaluable for designing peptides that adopt a specific, predictable secondary structure, which is often a prerequisite for high-affinity binding to biological targets.

Helical Peptides: The constrained dihedral angles of α,α-disubstituted amino acids strongly favor the formation of 3₁₀-helices or α-helices. Incorporating Boc-L-2-methyl-4-fluorophenylalanine periodically within a peptide sequence can nucleate and stabilize helical folding.

Fluorine-Specific Interactions: The 4-fluoro substituent on the phenyl ring can participate in favorable non-covalent interactions, including dipole-dipole interactions and orthogonal multipolar C-F···C=O interactions with the peptide backbone, further stabilizing local conformations. It can also be used as a probe for ¹⁹F NMR studies to analyze peptide conformation and binding. researchgate.net

| Dihedral Angle | Typical Range for Glycine (B1666218) | Typical Range for Alanine (B10760859) | Expected Range for 2-Methyl-4-fluorophenylalanine |

| φ (phi) | -180° to +180° | -150° to -50° | -90° to -40° or +40° to +90° |

| ψ (psi) | -180° to +180° | -80° to +150° | -70° to -20° or +20° to +70° |

| Values are illustrative, showing the progressive restriction of conformational space. |

Regioselective Ligation Techniques for Macrocyclization and Branching

Macrocyclization is a key strategy for improving the stability, binding affinity, and bioavailability of peptides. Boc-L-2-methyl-4-fluorophenylalanine can be incorporated into linear peptide precursors destined for cyclization. The conformation-directing nature of the residue can pre-organize the linear peptide into a shape conducive to ring closure, potentially increasing the efficiency of the macrocyclization step.

Common regioselective ligation techniques include:

Amide Bond Formation: Standard head-to-tail cyclization can be achieved by forming an amide bond between the N- and C-termini of a linear precursor using high-dilution conditions and potent coupling reagents.

Click Chemistry: If the linear peptide is functionalized with azide and alkyne groups (e.g., on the side chains of other amino acids), a highly efficient and regioselective triazole ring can be formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Native Chemical Ligation (NCL): This technique allows for the chemoselective reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native peptide bond, a powerful tool for both cyclization and segment condensation.

Role in the Synthesis of Novel Heterocyclic Scaffolds and Chemical Probes

Amino acids are versatile starting materials for the synthesis of complex heterocyclic structures. The distinct functionalities within Boc-L-2-methyl-4-fluorophenylalanine—the protected amine, the carboxylic acid, and the activated fluorophenyl ring—make it a valuable precursor for creating novel scaffolds for medicinal chemistry.

Pictet-Spengler Reaction: The phenylalanine moiety can undergo a Pictet-Spengler reaction with an aldehyde to form a tetrahydroisoquinoline core, a privileged scaffold in many pharmaceuticals.

Multi-component Reactions: The amino acid can be used as a component in reactions like the Ugi or Passerini reactions to rapidly generate libraries of complex, peptide-like molecules containing heterocyclic cores.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the phenyl ring, while not as activated as in a pentafluorophenyl ring, can potentially undergo SₙAr reactions under specific conditions, allowing for the attachment of other functionalities or the formation of macrocycles via side-chain anchoring.

Chemical Probes: The 4-fluoro position provides a site for potential radiolabeling (e.g., with ¹⁸F for Positron Emission Tomography) after conversion to a suitable precursor like a stannyl (B1234572) or iodo derivative, making it a building block for creating imaging agents. nih.gov

Utilization in the Creation of Foldamers and Supramolecular Assemblies

Foldamers are non-natural oligomers that mimic the structure-forming capabilities of peptides, proteins, and nucleic acids. nih.gov The rigid conformational preferences of α,α-disubstituted amino acids make them ideal building blocks for creating foldamers with stable, predictable three-dimensional shapes.

An oligomer composed of or containing 2-methyl-4-fluorophenylalanine residues would be expected to adopt a stable helical conformation, driven by the steric constraints of the α-methyl group. The fluorophenyl side chains would likely arrange themselves on the exterior of the helix, where they could mediate intermolecular interactions. These interactions could include:

Hydrophobic and Aromatic Stacking: The phenyl rings can interact with each other, leading to the self-assembly of helical rods into higher-order bundles.

Fluorous Interactions: In a suitable solvent system, the fluorinated side chains could segregate to form fluorous domains, driving the assembly of complex supramolecular structures.

Host-Guest Chemistry: A well-defined helical foldamer can present a structured surface or cavity capable of recognizing and binding to specific guest molecules or biological targets like proteins.

Biophysical and Biochemical Research Probes Employing Boc L 2 Methyl 4 Fluorophenylalanine Containing Molecules

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is an exceptionally powerful technique for studying the structure, dynamics, and interactions of proteins and peptides. nih.gov The utility of incorporating L-2-methyl-4-fluorophenylalanine stems from the favorable properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio. nih.gov Furthermore, the chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes. beilstein-journals.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, resulting in simplified and easily interpretable data. nih.gov

The introduction of L-2-methyl-4-fluorophenylalanine into a protein provides a site-specific reporter for monitoring structural changes. The ¹⁹F NMR chemical shift of the fluorine atom is exquisitely sensitive to its immediate surroundings, allowing researchers to detect subtle conformational adjustments that occur upon ligand binding. nih.govnih.gov When a small molecule, substrate, or inhibitor binds to a protein, it can alter the local environment of the ¹⁹F probe, leading to a measurable change in its chemical shift. nih.gov This allows for the mapping of binding sites and the characterization of allosteric effects, even those occurring at a significant distance from the probe. nih.gov

Different ligands binding to the same site can induce distinct changes in the ¹⁹F NMR spectrum, providing a fingerprint for specific binding events. nih.gov In studies using the related compound 4-fluoro-phenylalanine (4-F-Phe), researchers have observed that different ligands elicit unique chemical shift changes for residues within the binding pocket, while producing similar patterns for more distant probes, thereby mapping the extent of the conformational change. nih.gov This approach enables the quantitative determination of binding affinities (K D ) and kinetic parameters (k on and k off ) through lineshape analysis or titration experiments. nih.gov

| Probe Position | State | ¹⁹F Chemical Shift (ppm) | Chemical Shift Change (Δδ ppm) |

|---|---|---|---|

| 2-Me-4-F-Phe54 (Near Binding Site) | Apo (Unbound) | -114.5 | - |

| + Ligand A | -115.8 | -1.3 | |

| + Ligand B | -116.2 | -1.7 | |

| 2-Me-4-F-Phe150 (Distant from Binding Site) | Apo (Unbound) | -113.2 | - |

| + Ligand A | -113.4 | -0.2 | |

| + Ligand B | -113.4 | -0.2 |

Understanding the interactions between proteins or between a protein and a cell membrane is fundamental to cell biology. Incorporating L-2-methyl-4-fluorophenylalanine provides a means to study these complex assemblies using ¹⁹F NMR. When a labeled protein binds to its partner protein, the ¹⁹F probes located at the interaction interface will experience a change in their chemical environment, leading to perturbations in the NMR spectrum. nih.gov This can be used to identify the residues involved in the interaction and to study the dynamics of the complex.

Similarly, for membrane proteins or proteins that interact with membranes, the ¹⁹F probe can report on the protein's insertion into the lipid bilayer and its interactions with lipid molecules. nih.govnih.gov The change in polarity and structure between an aqueous environment and the hydrophobic core of a membrane causes a significant change in the ¹⁹F chemical shift, providing information on the depth of membrane insertion and the orientation of the labeled domain.

Placing an L-2-methyl-4-fluorophenylalanine residue within or near the active site of an enzyme allows for detailed investigation of the catalytic mechanism. The ¹⁹F probe can monitor the entire catalytic cycle, with its chemical shift reporting on changes in the electrostatic environment, the binding of substrates and inhibitors, the formation of reaction intermediates, and the release of products. nih.gov This provides a dynamic view of the enzyme's function that can be difficult to obtain with other methods like X-ray crystallography, which typically provides a static picture. nih.gov The sensitivity of the ¹⁹F chemical shift to factors like protonation state and local electric fields makes it an invaluable tool for elucidating the intricate chemical steps of catalysis.

A key advantage of using unnatural amino acids like L-2-methyl-4-fluorophenylalanine is the ability to incorporate them at specific, predetermined sites within a protein's sequence. nih.gov For smaller peptides, Boc-L-2-methyl-4-fluorophenylalanine is a standard building block used in solid-phase peptide synthesis. chemimpex.com For larger proteins, genetic code expansion techniques, such as nonsense codon suppression, allow the site-specific incorporation of the unnatural amino acid during protein expression in host organisms like E. coli. nih.govnih.gov This precision enables researchers to place the ¹⁹F NMR probe exactly where it is needed to answer a specific biological question, whether it is in a binding pocket, at a protein-protein interface, or within a flexible loop. This targeted labeling strategy avoids the complexity of interpreting spectra from globally labeled proteins and provides unambiguous, residue-specific information. nih.gov

Integration into Fluorescent Probes for in vitro Cellular Studies (non-clinical)

Peptide-based fluorescent probes are valuable tools for visualizing biological processes in real-time. beilstein-journals.orgbiospace.com These probes typically consist of a peptide sequence that specifically recognizes a target biomolecule, and a tethered fluorophore that reports on the binding event. beilstein-journals.org Peptides containing L-2-methyl-4-fluorophenylalanine can be synthesized and subsequently conjugated to an environmentally sensitive fluorophore.

The role of the fluorinated amino acid in such a probe is twofold. First, it can be critical for the peptide's structure and binding affinity for its target. The unique steric and electronic properties of L-2-methyl-4-fluorophenylalanine can enhance binding specificity or stability. nih.gov Second, while the fluorine atom itself is not the primary reporter in this context, its influence on the peptide's conformation upon target binding can indirectly affect the fluorophore's environment. This change can modulate the fluorophore's emission, leading to a detectable signal. These synthetic probes are powerful tools for detecting specific proteins, enzymes, or other molecules in complex biological samples like cell lysates.

Investigation of Protein Folding and Stability through Fluorine Labeling

The process by which a polypeptide chain folds into its functional three-dimensional structure is a central problem in biochemistry. ¹⁹F NMR spectroscopy of proteins containing site-specifically incorporated L-2-methyl-4-fluorophenylalanine is a powerful method for studying this process. nih.gov By placing probes at different positions along the protein sequence, it is possible to monitor the folding pathway from a local perspective. The ¹⁹F signals can distinguish between unfolded, partially folded (intermediate), and fully folded states. beilstein-journals.org

Furthermore, the incorporation of fluorinated amino acids can influence the thermodynamic stability of a protein. nih.govnih.gov The effect depends on the specific location and context of the substitution. The introduction of the fluorine and methyl groups can alter hydrophobic interactions or other forces that hold the protein together. By measuring changes in thermal or chemical stability (e.g., via denaturation curves), researchers can gain insights into the forces that govern protein folding and stability.

| Property | Significance in ¹⁹F NMR Studies |

|---|---|

| High Sensitivity of ¹⁹F Nucleus | Allows for data acquisition on small sample quantities in a reasonable time. nih.gov |

| 100% Natural Abundance | No isotopic enrichment is necessary for the probe itself. nih.gov |

| Large Chemical Shift Range | High sensitivity to the local chemical environment, leading to well-resolved signals and clear reporting on conformational changes. beilstein-journals.orgnih.gov |

| Absence of Natural Background Signal | Spectra are simple and clean, as fluorine is not naturally present in most biological systems. nih.gov |

| Site-Specific Incorporation | Enables precise placement of the probe to investigate specific regions or interactions of a protein. nih.gov |

| Minimal Perturbation | The fluorine atom is relatively small, often allowing it to replace a hydrogen atom without significantly altering protein structure or function. nih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies of Boc L 2 Methyl 4 Fluorophenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding how atomic-level modifications alter the electronic properties of a molecule. gelisim.edu.trscispace.com For Boc-L-2-methyl-4-fluorophenylalanine, these calculations would elucidate the impact of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring's charge distribution, reactivity, and interaction potential.

The high electronegativity of fluorine significantly alters the electronic properties of the benzene (B151609) ring, which can be quantified through quantum calculations. nih.govnih.gov These calculations can predict changes in the molecule's electrostatic potential, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting reactivity and non-covalent interactions. For instance, the introduction of fluorine is known to create a more positive electrostatic potential on the aromatic ring, influencing interactions with biological targets. nih.gov

Ab initio quantum mechanical calculations are used to determine the effect of fluorination patterns on the potential for electrostatic interactions. nih.gov By calculating the theoretical binding energy (ΔG) between the fluorinated compound and various cations or interaction partners, researchers can predict how these modifications will influence binding. As the number of fluorine atoms on a phenyl ring increases, there is a corresponding linear decrease in the binding energy with cations. nih.gov

| Phenylalanine Analog | Calculated Interaction Energy (ΔG in kcal/mol) | Key Observation |

|---|---|---|

| Phenylalanine | -2.7 | Baseline aromatic interaction. |

| 4-Fluoro-phenylalanine | -1.5 | Fluorine reduces the ring's negative electrostatic potential, weakening the interaction. |

| 2,4-Difluoro-phenylalanine | -0.8 | Increased fluorination further weakens the interaction. |

| Pentafluoro-phenylalanine | +0.5 | Highly fluorinated ring becomes electron-deficient, leading to repulsive forces. |

This table contains representative data based on principles described in the literature; specific values are illustrative. nih.gov

These calculations provide a foundational understanding necessary for parameterizing more complex simulations, such as those used in molecular dynamics and docking studies.

Molecular Dynamics Simulations to Elucidate Conformational Ensembles in Peptides

A critical prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of functions and parameters used to calculate the potential energy of the system. wikipedia.orgnih.gov Major force fields like AMBER and CHARMM have been extended to include parameters for non-canonical amino acids, including fluorinated variants. ambermd.orgambermd.orgacs.org These parameters are derived from quantum chemical calculations and experimental data, ensuring that the simulations realistically model the molecule's behavior. The development of specific parameters for fluorinated aromatic amino acids allows for their inclusion in simulations of complex biomolecules. ambermd.org

MD simulations can generate conformational ensembles, providing insight into the distribution of different peptide structures. nih.gov This is particularly important for fluorinated amino acids, which can subtly alter the conformational preferences of the peptide backbone and side chains. nih.gov For example, simulations can generate Ramachandran plots to show the allowed phi (Φ) and psi (Ψ) backbone dihedral angles, revealing shifts in conformational stability (e.g., propensity for α-helices or β-sheets) upon amino acid modification.

| Amino Acid (X) | Most Populated (Φ, Ψ) Region | Dominant Secondary Structure Propensity |

|---|---|---|

| Phenylalanine | (-70°, -40°) | α-helical |

| Phenylalanine | (-130°, +140°) | β-sheet |

| 4-Fluoro-phenylalanine | (-75°, -35°) | Slight stabilization of α-helical region |

| 4-Fluoro-phenylalanine | (-135°, +145°) | Slight stabilization of β-sheet region |

This table presents illustrative data based on general findings in MD simulation studies of modified peptides. The exact values depend on the force field and simulation conditions. nih.govacs.org

Docking Studies and Binding Affinity Predictions for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnanobioletters.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. Incorporating Boc-L-2-methyl-4-fluorophenylalanine into a peptide-based ligand could significantly alter its binding affinity and selectivity, effects that can be predicted using docking simulations. nih.gov

Fluorine atoms can enhance binding affinity through several mechanisms, including favorable multipolar interactions with protein backbone carbonyl groups (C–F···C=O interactions) and by modulating hydrophobic interactions. acs.orgnih.gov The methyl group can provide additional van der Waals contacts within a hydrophobic pocket. Docking algorithms can evaluate these interactions and calculate a scoring function to estimate the binding affinity. Lower docking scores typically indicate stronger predicted binding interactions. nih.gov

| Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Peptide with Phenylalanine | -7.5 | Hydrophobic interaction with LEU-83; π-π stacking with HIS-25. |

| Peptide with 4-Fluoro-phenylalanine | -8.2 | Hydrophobic interaction with LEU-83; C-F···C=O contact with GLY-81 backbone. |

| Peptide with 2-Methyl-phenylalanine | -7.9 | Enhanced hydrophobic packing with LEU-83 and VAL-91. |

| Peptide with 2-Methyl-4-fluoro-phenylalanine | -8.6 | Combination of enhanced hydrophobic packing and fluorine-carbonyl interaction. |

The data in this table is hypothetical and for illustrative purposes, demonstrating the expected trends from substituent effects on ligand binding. nih.govnih.gov

De Novo Design and Virtual Screening of Fluorinated Amino Acid-Containing Compounds

De novo design involves the computational creation of novel proteins or peptides with desired functions, starting from first principles. nih.gov The inclusion of non-canonical amino acids like Boc-L-2-methyl-4-fluorophenylalanine vastly expands the available chemical space for designing new biomolecules with enhanced properties, such as improved stability or binding affinity. biorxiv.orgmeilerlab.orgbakerlab.org Computational protocols, such as those implemented in the Rosetta software suite, can model and design peptides containing hundreds of different non-canonical amino acids. meilerlab.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Libraries containing fluorinated fragments or amino acids are increasingly used in these screens. fu-berlin.deacs.org The unique properties of fluorine can lead to novel binding modes and improved pharmacokinetic profiles. Boc-L-2-methyl-4-fluorophenylalanine would be a valuable component of such libraries, offering a unique combination of aromatic, hydrophobic, and electronic properties for probing ligand-receptor interactions.

Generative models in computational chemistry are now capable of incorporating any arbitrary non-canonical amino acid into a protein or peptide structure, allowing for in silico deep mutational scanning to identify variants with improved binding affinity. biorxiv.org

| Compound Name | Key Feature(s) | Application in Design/Screening |

|---|---|---|

| 4-Fluoro-L-phenylalanine | Fluorinated aromatic ring | Probing electrostatic interactions, enhancing binding affinity. |

| Cyclohexylalanine | Saturated aliphatic ring | Increasing hydrophobicity and stability. |

| D-Alanine | D-chiral center | Inducing turns, increasing proteolytic resistance. |

| Boc-L-2-methyl-4-fluorophenylalanine | Methylated and fluorinated aromatic ring | Provides unique steric and electronic profile for exploring binding pockets. |

Future Directions and Emerging Research Opportunities for Boc L 2 Methyl 4 Fluorophenylalanine

Advancements in Asymmetric Synthetic Methodologies for Related Analogues

The synthesis of structurally complex, enantiomerically pure amino acids like Boc-L-2-methyl-4-fluorophenylalanine is critical for their application. While specific routes for this exact compound are proprietary, future advancements are likely to build upon established asymmetric methods for similar analogues. Research is moving towards more efficient, scalable, and versatile strategies to generate libraries of fluorinated and sterically hindered amino acids.

Key areas of development include:

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts has proven effective for the synthesis of fluorinated phenylalanine derivatives. researchgate.net Future work will likely focus on developing more robust catalysts that are stable under various reaction conditions and can be applied to a wider range of substrates, including those with ortho-methyl substitutions.

Chiral Auxiliaries: The use of chiral auxiliaries, such as sultams or imidazolidinones, allows for the stereoselective alkylation of glycine (B1666218) or sarcosine (B1681465) enolates to produce non-canonical amino acids with high optical purity. nih.govnih.gov Research in this area is geared towards developing new auxiliaries that are easily attached, provide high stereocontrol, and can be cleaved under mild conditions.

Biocatalysis: The application of enzymes, particularly transaminases, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Directed evolution and substrate walking can be used to engineer enzymes with activity toward novel substrates like prositagliptin ketone, paving the way for the synthesis of complex chiral amines from simple precursors. researchgate.net Applying this to fluorinated ketones could provide a direct enzymatic route to analogues of Boc-L-2-methyl-4-fluorophenylalanine.

| Synthetic Method | Advantages | Key Research Direction | Relevant Analogues |

| Asymmetric Phase-Transfer Catalysis | High enantioselectivity; operational simplicity. | Development of more stable and broadly applicable catalysts. | 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine researchgate.net |

| Chiral Auxiliaries (e.g., Sultams) | High optical purity; reliable stereocontrol. | Design of novel, easily cleavable auxiliaries. | (S)-Boc-N-methyl-p-benzoyl-phenylalanine nih.gov |

| Transition-Metal Catalysis | Access to diverse aromatic substitutions via cross-coupling. | Creation of novel fluorinated building blocks for C-H functionalization. rsc.org | Bi-aryl and tetrafluoropyridyl amino acids nih.gov |

| Biocatalysis (e.g., Transaminases) | Environmentally friendly; exceptional stereoselectivity. | Enzyme engineering for acceptance of fluorinated ketone substrates. | Chiral amines for pharmaceuticals like sitagliptin (B1680988) researchgate.net |

Exploration of Novel Biophysical Applications Beyond Traditional ¹⁹F NMR

While ¹⁹F NMR is a cornerstone application for fluorinated amino acids, providing a sensitive probe for monitoring protein conformation and interactions without background interference, the utility of Boc-L-2-methyl-4-fluorophenylalanine extends to other advanced biophysical techniques. nih.govnih.govacs.org The unique properties imparted by fluorine can be leveraged to study biological systems in new ways.

Emerging applications include:

Positron Emission Tomography (PET) Imaging: The fluorine atom can be substituted with its radioactive isotope, ¹⁸F, a positron emitter. This allows for the development of peptide-based PET imaging agents. nih.gov Analogues of Boc-L-2-methyl-4-fluorophenylalanine could be used to synthesize radiolabeled peptides for in vivo tracking and imaging of specific biological targets, such as tumors or receptors. beilstein-journals.org

Modulating Protein and Peptide Stability: The incorporation of fluorinated amino acids can significantly enhance the thermal and proteolytic stability of peptides and proteins. nih.gov The strong carbon-fluorine bond and the hydrophobic nature of the fluorinated side chain can influence protein folding and create more robust biomolecules for therapeutic or industrial applications. researchgate.netdigitellinc.com

Vibrational Spectroscopy: The C-F bond has a unique vibrational frequency, making it a potential probe for infrared (IR) spectroscopy. This could allow for the study of local environments within a protein in a manner complementary to NMR, providing insights into hydrogen bonding and electrostatic fields.

| Application | Technique | Information Gained | Advantage of Fluorine |

| Molecular Imaging | Positron Emission Tomography (PET) | In vivo distribution and targeting of peptides. | Can incorporate the ¹⁸F isotope for radiolabeling. nih.govbeilstein-journals.org |

| Protein Stability | Circular Dichroism, Differential Scanning Calorimetry | Changes in secondary structure, folding, and thermal stability. | Enhances proteolytic resistance and thermostability. nih.gov |

| Interaction Studies | Surface Plasmon Resonance, Isothermal Titration Calorimetry | Binding affinities and thermodynamics of protein-ligand interactions. | Modulates binding forces through altered hydrophobicity and electronics. nih.gov |

| Structural Probing | Infrared (IR) Spectroscopy | Local electrostatic environment and hydrogen bonding. | The C-F bond provides a unique, non-native vibrational probe. |

Integration into Advanced Materials Science and Nanotechnology (e.g., polypeptide-based materials)

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field in materials science. Incorporating fluorinated amino acids like Boc-L-2-methyl-4-fluorophenylalanine into peptide sequences provides a powerful method for tuning the chemical and mechanical properties of these materials. nih.gov

Future opportunities in this area include:

Fluorinated Hydrogels: The unique self-assembly properties of fluorinated peptides can be harnessed to create novel hydrogels. These materials can exhibit enhanced stability and unique encapsulation/release properties, making them suitable for drug delivery vehicles and tissue engineering scaffolds. nih.gov

Nanofiber and Nanotube Formation: The interplay of hydrophobic and "fluorous" interactions can drive the assembly of peptides into highly ordered nanofibers and nanotubes. nih.gov The steric bulk of the 2-methyl group in Boc-L-2-methyl-4-fluorophenylalanine can further direct the self-assembly process, leading to materials with precisely controlled morphologies and functionalities.

Bio-inspired Surfaces: Peptides containing this amino acid can be used to create surfaces with tailored properties, such as hydrophobicity or bio-inertness. These surfaces have potential applications in medical implants, biosensors, and non-stick coatings. sigmaaldrich.com Fluorination is known to enhance the stability and performance of such materials. nih.gov

Development of High-Throughput Screening Platforms Utilizing Fluorinated Building Blocks

High-throughput screening (HTS) is essential for modern drug discovery. Fluorinated building blocks, including complex amino acids, are increasingly valuable components in the synthesis of compound libraries for HTS. sigmaaldrich.comnih.gov

Key developments in this domain are:

Combinatorial Libraries: Boc-L-2-methyl-4-fluorophenylalanine can be used in automated solid-phase peptide synthesis to generate large libraries of novel peptides. The unique properties of this amino acid introduce structural diversity that is not present in natural peptides, increasing the chances of identifying hits with desirable biological activity and improved pharmacokinetic properties like metabolic stability. nih.gov

¹⁹F NMR-Based Screening: ¹⁹F NMR is an ideal technique for HTS because of its sensitivity and the absence of a background signal in biological samples. nih.gov Entire libraries of fluorinated compounds can be screened simultaneously for binding to a target protein. A change in the ¹⁹F chemical shift of a compound indicates a binding event, allowing for rapid identification of ligands.

Microfluidic Platforms: Reconfigurable microfluidic systems are being developed for cell-based drug screening. rsc.org These platforms allow for the testing of thousands of compounds in parallel under controlled conditions. Libraries synthesized using fluorinated building blocks can be efficiently screened using these systems to assess biological activity in a cellular context. rsc.org

Contribution to Understanding Fundamental Principles of Molecular Recognition and Self-Assembly

Beyond its practical applications, Boc-L-2-methyl-4-fluorophenylalanine serves as a valuable tool for probing the fundamental principles that govern how molecules interact. researchgate.net The precise placement of fluoro- and methyl- groups allows researchers to systematically dissect the forces driving molecular recognition and self-assembly.

Contributions to fundamental understanding include:

Dissecting Intermolecular Forces: Fluorinating an aromatic ring alters its electronic properties, changing it from an electron-rich π-donor to a more electron-deficient system. nih.gov This modulates cation-π and π-π stacking interactions. The methyl group adds a defined steric element. By comparing peptides with and without these modifications, researchers can quantify the contribution of these specific forces to a binding interaction.

The Role of Hydrophobicity: Fluorocarbons are both hydrophobic and lipophobic, leading to the concept of "fluorous" interactions. Studying the self-assembly of peptides containing Boc-L-2-methyl-4-fluorophenylalanine can provide insights into how these unique phase-separation-driving forces contribute to the stability and structure of biological assemblies. researchgate.net

Conformational Control: The steric hindrance from the 2-methyl group can restrict the rotational freedom of the amino acid side chain, pre-organizing a peptide into a specific conformation. nih.gov This allows for the design of peptides with enhanced receptor affinity and selectivity, providing a clearer understanding of the structure-activity relationship in peptide-protein interactions.

| Interaction Type | Effect of 4-Fluoro Group | Effect of 2-Methyl Group | Implication for Self-Assembly |

| Hydrophobic Interaction | Increases side-chain hydrophobicity. | Increases side-chain hydrophobicity and surface area. | Drives collapse and burial of nonpolar residues. |

| π-π Stacking | Modulates quadrupole moment of the aromatic ring, potentially weakening traditional stacking. nih.gov | Sterically hinders face-to-face stacking. | Alters preferred orientation of aromatic side chains in assembled structures. |

| Cation-π Interaction | Weakens the interaction due to the electron-withdrawing nature of fluorine. | Minor steric influence. | Affects binding to positively charged residues or ligands (e.g., lysine, arginine). |

| Fluorous Interactions | Enables specific interactions with other fluorinated moieties. | N/A | Can lead to orthogonal self-assembly and phase separation. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.